
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a chemical compound that has been the subject of scientific research for its potential use in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand its safety profile and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its potential to inhibit cancer cell growth and bacterial activity. Its low toxicity also makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide. One direction is to further investigate its mechanism of action and potential side effects in animal models. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment or antimicrobial activity. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide involves the reaction between 3-chlorobenzylamine and cyclopropyl isocyanide in the presence of a base, followed by a reaction with 2-bromoacetonitrile and 2-mercaptobenzothiazole. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various fields, including cancer treatment, antimicrobial activity, and as an insecticide. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. In antimicrobial research, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). As an insecticide, it has shown potential in controlling the population of mosquito vectors that transmit diseases such as dengue fever and malaria.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-3-1-2-10(8-11)14-18-13(9-21-14)15(20)19(7-6-17)12-4-5-12/h1-3,8-9,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGDFVKYDLZJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CSC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

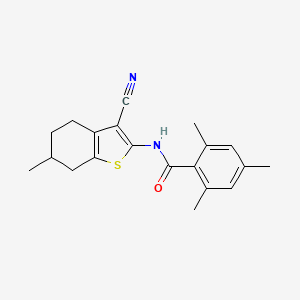
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)
![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)
![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)
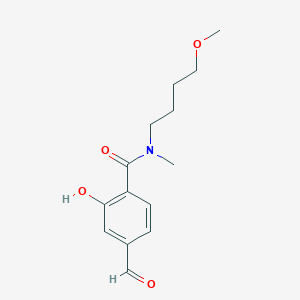


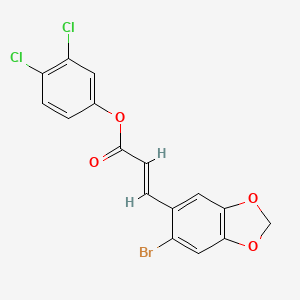
![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)
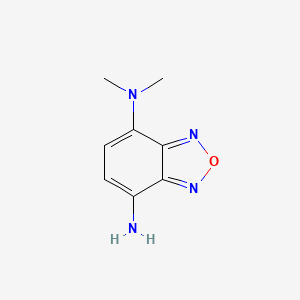
![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)
![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)
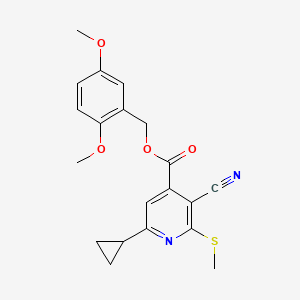
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)